2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Drug Discovery Lead Optimization Physicochemical Profiling

2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1058498-38-6) is a synthetic pyridazinone-acetamide hybrid with molecular formula C₂₂H₂₂ClN₃O₃ (MW 411.89 g/mol). Its structure integrates a p-tolyl-substituted pyridazinone core, a three-carbon propyl linker, and a 3-chlorophenoxy acetamide terminus — a scaffold architecture consistent with known IRAK and Met kinase inhibitor pharmacophores described in patent literature.

Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
CAS No. 1058498-38-6
Cat. No. B2703287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
CAS1058498-38-6
Molecular FormulaC22H22ClN3O3
Molecular Weight411.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC(=CC=C3)Cl
InChIInChI=1S/C22H22ClN3O3/c1-16-6-8-17(9-7-16)20-10-11-22(28)26(25-20)13-3-12-24-21(27)15-29-19-5-2-4-18(23)14-19/h2,4-11,14H,3,12-13,15H2,1H3,(H,24,27)
InChIKeyAQAUMQQBUXBYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1058498-38-6) — Pyridazinone-Acetamide Probe for Kinase-Targeted Lead Optimization


2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1058498-38-6) is a synthetic pyridazinone-acetamide hybrid with molecular formula C₂₂H₂₂ClN₃O₃ (MW 411.89 g/mol) [1]. Its structure integrates a p-tolyl-substituted pyridazinone core, a three-carbon propyl linker, and a 3-chlorophenoxy acetamide terminus — a scaffold architecture consistent with known IRAK and Met kinase inhibitor pharmacophores described in patent literature [2]. Currently, no peer-reviewed target engagement, selectivity, or in vivo data are publicly available for this specific compound; its differentiation rests on well-characterized physicochemical properties and structural features that distinguish it from commercially available analogs [1].

Scaffold Pyridazinone-amide hybrid with p-tolyl core, propyl linker, and 3-chlorophenoxy acetamide terminus
Workflow Kinase-targeted lead optimization; SAR expansion around linker and aryl substitution
Context IRAK/TLR pathway probe development; no published target engagement or selectivity data

Why Generic Pyridazinone Analogs Cannot Substitute for 2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide in SAR-Driven Programs


Within the pyridazinone-amide class, minor structural perturbations — linker length, aryl substitution electronics, and amide terminus identity — are known to profoundly alter kinase selectivity and cellular potency [1]. The target compound uniquely combines a three-carbon propyl spacer, an electron-donating p-tolyl substituent (Hammett σₚ = −0.17), and a lipophilic 3-chlorophenoxy acetamide tail. Interchanging this compound with a shorter ethyl-linker analog, a 4-fluorophenyl-substituted variant, or a simpler 2-[6-oxo-3-(p-tolyl)pyridazin-1-yl]acetamide core scaffold [2] would introduce differences in conformational flexibility, hydrogen-bonding capacity, and lipophilicity that are sufficient to invalidate comparative SAR interpretation.

Linker length mismatch
Propyl-to-ethyl linker change shifts conformational sampling; kinase selectivity profiles may not transfer.
Aryl substitution electronics
p-Tolyl (electron-donating) vs. 4-fluorophenyl alters hinge-binding affinity; SAR extrapolation invalid.
Amide terminus identity
3-Chlorophenoxy acetamide tail drives lipophilicity; simpler acetamide analogs lack comparable cell-permeability context.

Quantitative Differentiation Evidence: 2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide vs. Structural Analogs


Lipophilicity and Molecular Complexity Advantage Over the Unelaborated Core Scaffold

The target compound demonstrates a 3.0-unit higher computed lipophilicity (XLogP3-AA = 3.8) compared to its core scaffold 2-[6-oxo-3-(p-tolyl)pyridazin-1-yl]acetamide (XLogP3-AA = 0.8) [1][2]. This increase, driven by the 3-chlorophenoxy acetamide extension, is accompanied by an additional hydrogen bond acceptor (ΔHBA = +1) and a molecular weight increase of 168.6 g/mol. The higher logP improves predicted membrane permeability, a critical parameter for cell-based assay performance.

Lipophilicity & complexity
Reported
ΔXLogP3-AA +3.0, ΔMW +168.6 g/mol, ΔHBA +1
Higher reported logP supports cell-based assay context; no cellular activity data.
Computed descriptors; no target engagement evidence.
Drug Discovery Lead Optimization Physicochemical Profiling

Propyl Linker Conformational Advantage Over Ethyl-Linker Analogs

The target compound incorporates a three-carbon propyl linker between the pyridazinone N1 and the acetamide nitrogen, yielding 7 computed rotatable bonds. A closely related commercial analog, 2-(3-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, uses a two-carbon ethyl linker with approximately 6 rotatable bonds . Patent disclosures on pyridazinone-amide IRAK inhibitors explicitly demonstrate that linker length modulates kinase selectivity by altering the spatial relationship between the hinge-binding pyridazinone and the solvent-exposed amide moiety [1].

Linker flexibility
Reported
Propyl vs. ethyl linker; +1 rotatable bond
Linker length may alter target binding orientation; SAR not directly transferable.
Patent-based structural inference; requires binding validation.
Medicinal Chemistry Scaffold Optimization Kinase Inhibitor Design

Electronic Modulation of the Pyridazinone Core: p-Tolyl vs. Electron-Withdrawing Aryl Substituents

The electron-donating p-tolyl group (Hammett σₚ = −0.17) at the pyridazinone 3-position distinguishes this compound from analogs bearing electron-withdrawing substituents such as 4-fluorophenyl (σₚ = +0.06) or pyridin-4-yl (σₚ = +0.44) [1]. Literature SAR on related pyridazinone scaffolds confirms that para-substitution electronics on the 3-aryl ring modulate hinge-binding affinity to kinase ATP pockets, with electron-donating groups generally enhancing binding to targets with electron-deficient hinge regions [1].

Electronic modulation
Class-level
p-Tolyl σₚ = −0.17 vs 4-F (σₚ +0.06)
Electronic shift may access distinct kinase selectivity space; target data unavailable.
SAR inference from pyridazinone class; no specific kinase profiling.
Kinase Selectivity Structure-Activity Relationship Fragment Elaboration

Procurement-Grade Purity Specification Enabling Reproducible SAR Studies

The target compound is commercially supplied at ≥95% purity with lot-specific analytical characterization, as documented by major chemical vendors [1]. Many closely related pyridazinone-amide analogs are listed only as 'research grade' without specified purity thresholds. For SAR-driven medicinal chemistry, this purity specification is essential: impurity profiles exceeding 5% in comparator compounds can generate false-positive or false-negative biological readouts, confounding structure-activity conclusions.

Purity specification
Specification review
≥95% purity; lot-specific characterization
Supports reproducible SAR interpretation; reduces impurity-driven artifacts.
Vendor specification as of May 2026; QC documentation upon request.
Chemical Procurement Assay Reproducibility Quality Control

Optimal Use Cases for 2-(3-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide in Drug Discovery


IRAK/TLR Pathway Probe Development — Scaffold for Selective Kinase Inhibitor Optimization

The pyridazinone-amide scaffold maps onto IRAK-1/4 inhibitor pharmacophores disclosed in the Merck KGaA patent series [1]. The target compound's p-tolyl substituent and 3-chlorophenoxy acetamide tail provide a structurally distinct entry point for exploring IRAK selectivity over other pyridazinone-targeted kinases (Met, CDK2). Researchers can employ this compound as an advanced intermediate for SAR expansion around the propyl linker and chlorophenoxy terminus to identify analogs with improved selectivity profiles.

Cell-Based Inflammation Assays — Lipophilicity-Optimized Probe for TLR/IL-1R Signaling

The compound's elevated lipophilicity (XLogP3-AA = 3.8) [2] facilitates cell membrane penetration, making it preferable to more polar pyridazinone analogs for cell-based assays in THP-1 monocytes, PBMCs, or RAW 264.7 macrophages. Researchers can use this compound to interrogate IRAK-dependent cytokine production (TNF-α, IL-6, IL-1β) in response to LPS or IL-1β stimulation, with the caveat that orthogonal target engagement confirmation (CETSA, thermal shift) is required given the absence of published selectivity data.

Computational Chemistry — Reference Structure for Kinase Docking and Pharmacophore Modeling

The well-defined 2D/3D structure (PubChem CID 44116344) and computed descriptors enable use as a reference for pharmacophore modeling and docking studies targeting kinase ATP-binding sites [1]. The three-carbon propyl linker and p-tolyl substituent provide distinct conformational and electronic features useful for training or validating docking scoring functions. Virtual libraries built around this scaffold can be screened against multiple kinase crystal structures to identify analogs with improved predicted selectivity.

Chemical Biology — Negative Control for Linker and Aryl Substitution SAR Studies

This compound serves as a critical reference point for deconvoluting pharmacophoric contributions of the 3-chlorophenoxy acetamide tail, propyl linker length, and p-tolyl electronics. Systematic comparison with ethyl-linker analogs, 4-fluorophenyl variants, and pyridinyl-substituted derivatives enables researchers to isolate the structural determinants of target engagement. This SAR parsing approach requires the authentic compound with verified purity, as impurity-driven artifacts could otherwise confound mechanistic interpretation.

Application
Selection Property
Validation Focus
IRAK/TLR pathway probe development
Pyridazinone-amide scaffold with p-tolyl and chlorophenoxy termini
IRAK selectivity over Met/CDK2; target engagement confirmation required
Cell-based inflammation assays
Elevated lipophilicity for membrane penetration
Orthogonal target engagement (CETSA/thermal shift) recommended
Computational chemistry reference
Well-defined 2D/3D structure and computed descriptors
Docking scoring function validation against kinase ATP sites
SAR deconvolution control
Authenticated structure with verified purity
Isolate structural determinants of target engagement; avoid impurity artifacts
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